3-Chlorooxane
CAS No.: 6581-54-0
Cat. No.: VC8418328
Molecular Formula: C5H9ClO
Molecular Weight: 120.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6581-54-0 |
---|---|
Molecular Formula | C5H9ClO |
Molecular Weight | 120.58 g/mol |
IUPAC Name | 3-chlorooxane |
Standard InChI | InChI=1S/C5H9ClO/c6-5-2-1-3-7-4-5/h5H,1-4H2 |
Standard InChI Key | GABNFOSTPFAECR-UHFFFAOYSA-N |
SMILES | C1CC(COC1)Cl |
Canonical SMILES | C1CC(COC1)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Chlorohexane belongs to the class of alkyl halides, where the chlorine atom’s electronegativity induces a polar carbon-chlorine bond. The compound’s InChI key (InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3) provides a standardized identifier for computational and structural analyses . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 120.62 g/mol |
Boiling Point | 121°C |
Density (20°C) | 0.868 g/cm³ |
Solubility | Miscible in organic solvents; low in water |
The chlorine atom’s position at the third carbon reduces molecular symmetry compared to 1- or 2-chlorohexane isomers, influencing physical properties such as boiling point and chromatographic behavior .
Reactivity and Chemical Applications
The chlorine atom in 3-chlorohexane renders it highly reactive in nucleophilic substitution reactions (SN1/SN2). For example, reaction with hydroxide ions produces 3-hexanol, while treatment with strong bases like potassium tert-butoxide induces dehydrohalogenation to form hex-2-ene . These transformations underscore its utility as a precursor in synthesizing alcohols, alkenes, and complex organic molecules.
Comparative Reactivity of Structural Isomers
The position of the chlorine atom significantly impacts reactivity:
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1-Chlorohexane: Higher susceptibility to SN2 due to less steric hindrance.
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3-Chlorohexane: Favors elimination reactions under basic conditions due to the stability of the resulting alkene .
Applications in Research and Industry
Solvent and Reagent
The compound’s moderate volatility and solubility in organic solvents make it suitable for specialized solvent applications, though this use is less common due to toxicity concerns .
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